molecular formula C16H16O4 B6380226 5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol CAS No. 1261891-46-6

5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol

Cat. No.: B6380226
CAS No.: 1261891-46-6
M. Wt: 272.29 g/mol
InChI Key: NUJIQGHAKXZRSE-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a methoxyphenol moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-16(18)12-6-4-11(5-7-12)13-8-9-15(19-2)14(17)10-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJIQGHAKXZRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685716
Record name Ethyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-46-6
Record name Ethyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives and reduced phenolic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 2-Methoxyphenol
  • 5-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid

Comparison:

  • Unique Structure: 5-(4-Ethoxycarbonylphenyl)-2-methoxyphenol has a unique combination of functional groups that impart distinct chemical properties compared to its analogs.
  • Reactivity: The presence of both ethoxycarbonyl and methoxy groups enhances its reactivity in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, this compound’s unique structure makes it particularly valuable in specific research areas, such as antioxidant studies and enzyme inhibition.

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